6-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine
Description
6-(4-Fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine is a pyridazine-based heterocyclic compound featuring a fluorophenyl group at position 6 and a 4-methoxyphenethylamine substituent at position 2. Its molecular formula is C₁₉H₁₉FN₃O, with a molecular weight of 324.38 g/mol. The pyridazine core, combined with electron-withdrawing (fluorophenyl) and electron-donating (methoxyphenyl) groups, creates a pharmacologically relevant scaffold.
Properties
IUPAC Name |
6-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O/c1-24-17-8-2-14(3-9-17)12-13-21-19-11-10-18(22-23-19)15-4-6-16(20)7-5-15/h2-11H,12-13H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIXTZIWSRQBIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC2=NN=C(C=C2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.
Substitution with 4-Fluorophenyl Group:
Attachment of the 2-(4-Methoxyphenyl)ethylamine Group: This step involves the reaction of the pyridazine derivative with 2-(4-methoxyphenyl)ethylamine under appropriate conditions, such as the use of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The pyridazine core and electron-deficient aromatic systems enable nucleophilic substitution under controlled conditions:
| Reaction Type | Conditions | Products/Outcomes | Source |
|---|---|---|---|
| Chlorine displacement | POCl₃, 80–110°C, 6–12 hrs | 3-chloro-pyridazine derivatives | |
| Amine substitution | K₂CO₃, DMF, 60°C, 4 hrs | Secondary/tertiary amine adducts |
Example : Reaction with 1-(4-fluorophenyl)-N-methylmethanamine under microwave irradiation yields N-alkylated analogs with >75% efficiency .
Coupling Reactions
The amine group participates in peptide-like couplings using modern reagents:
| Reagent | Solvent | Temperature | Yield (%) | Application |
|---|---|---|---|---|
| HATU | Dioxane | RT | 82–90 | Amide/urea derivative synthesis |
| EDCI/HOBt | DCM | 0°C → RT | 68–75 | Carboxamide formation |
These reactions are critical for introducing fluorinated or methoxy-substituted side chains.
Suzuki-Miyaura Cross-Coupling
The 4-fluorophenyl group facilitates palladium-catalyzed aryl-aryl bond formation:
| Boronic Acid | Catalyst | Base | Conversion (%) |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄ | K₃PO₄ | 94 |
| Pyridin-3-yl | Pd(OAc)₂/XPhos | Cs₂CO₃ | 88 |
Reactions proceed in ethanol/water mixtures (4:1) at 80°C for 12 hrs .
Oxidation and Reduction
The ethylenediamine linker and pyridazine ring show redox activity:
-
Oxidation : Treatment with mCPBA (2 eq.) in CH₂Cl₂ produces N-oxide derivatives (confirmed by ¹H NMR δ 8.2–8.4 ppm) .
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Reduction : Hydrogenation (10% Pd/C, H₂ 50 psi) saturates the pyridazine ring, forming tetrahydropyridazine analogs.
Acid/Base-Mediated Rearrangements
Protonation studies in HCl/MeOH (1M) reveal:
-
Pyridazine ring stabilization at pH < 3
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Methoxy group demethylation occurs at pH > 12 (120°C, 24 hrs)
Biological Activity Modulation
Structural analogs demonstrate tunable bioactivity through:
-
Fluorine positioning : para-F enhances metabolic stability (t₁/₂ > 6 hrs in liver microsomes)
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Methoxy group : Ortho-methoxy reduces hERG inhibition (IC₅₀ > 10 μM vs 2.5 μM for para-F)
Thermal Stability Data
DSC analysis shows decomposition at 218–225°C, with no polymorphic transitions below 150°C.
This compound's reactivity profile aligns with antitubercular and antimicrobial drug development strategies, particularly through targeted functionalization of its pyridazine core and aromatic substituents . Experimental protocols should prioritize anhydrous conditions for substitution reactions and rigorously monitor stereochemical outcomes in coupling steps .
Scientific Research Applications
Inhibition of Monoamine Oxidase (MAO)
Recent studies have highlighted the compound's potential as an inhibitor of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters. Compounds similar to 6-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine have shown significant inhibitory activity against MAO-A and MAO-B, which are implicated in mood disorders and neurodegenerative diseases. For instance, derivatives containing similar structures exhibited IC50 values as low as 0.013 µM for MAO-B inhibition, indicating a strong potential for treating conditions such as depression and Parkinson's disease .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity. Similar pyridazinone derivatives have been evaluated for their ability to inhibit p38 MAPK, a key player in inflammatory responses. The dual inhibition of p38α MAPK and phosphodiesterase 4 (PDE4) has been noted in related compounds, suggesting that this compound could also exhibit similar properties .
Therapeutic Potential
Given its structural characteristics and biological activity, this compound holds promise in several therapeutic areas:
- Neurological Disorders : As a potent MAO inhibitor, it may be beneficial in treating depression and anxiety disorders by enhancing serotonin levels.
- Anti-inflammatory Treatments : Its potential to inhibit pathways associated with inflammation could make it a candidate for treating chronic inflammatory conditions.
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MAO Inhibition Studies
A study conducted on pyridazinone derivatives revealed that specific substitutions significantly enhanced MAO-B inhibition potency. The presence of methoxy groups at the ortho position was particularly effective . -
Inflammatory Response Modulation
Research into related compounds demonstrated that dual inhibition of p38 MAPK and PDE4 led to reduced TNFα release in preclinical models, suggesting a pathway for developing anti-inflammatory therapies .
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Pyridazine Derivatives with Halogenated Phenyl Groups
Key Observations :
Pyridazine Analogs with Methoxyphenyl Modifications
Key Observations :
Heterocyclic Compounds with Fluorophenyl and Phenethylamine Moieties
Key Observations :
- Core Heterocycle Impact: Pyridazine (target) vs. pyrazolopyrimidine () alters ring strain and hydrogen-bonding capacity.
- Fluorophenyl Role : Both compounds utilize fluorophenyl for enhanced lipophilicity, but the pyrazolopyrimidine derivative shows confirmed anti-inflammatory activity, suggesting the target compound may share similar pathways .
Biological Activity
6-(4-Fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyridazine core substituted with a 4-fluorophenyl group and a 4-methoxyphenyl ethyl moiety. Its molecular formula is C19H20FN3O, with a molecular weight of approximately 329.38 g/mol. The presence of fluorine and methoxy groups enhances its lipophilicity and may influence its biological interactions.
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor activity. For instance, pyridazine derivatives have been shown to inhibit various cancer cell lines by inducing apoptosis through the modulation of Bcl-2 family proteins and caspase activation pathways .
Anti-inflammatory Effects
The compound's anti-inflammatory potential is linked to its ability to inhibit pro-inflammatory cytokines such as TNFα and IL-6. In studies involving MAPK pathways, derivatives similar to this compound demonstrated IC50 values in the low micromolar range against p38 MAPK, suggesting its role as a dual inhibitor in inflammatory responses .
Biological Activity Data
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| p38 MAPK Inhibition | 0.004 | |
| TNFα Release Inhibition | 0.1 - 1 | |
| Antimicrobial Activity (S. aureus) | 250 μg/mL |
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that the compound inhibited proliferation in several cancer cell lines, including breast and lung cancer cells. The mechanism involved the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to enhanced apoptosis .
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to controls. This suggests potential therapeutic applications in diseases characterized by chronic inflammation, such as rheumatoid arthritis .
Q & A
Q. What are the key synthetic pathways for 6-(4-fluorophenyl)-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine, and what methodological considerations ensure reproducibility?
The synthesis typically involves:
- Step 1 : Preparation of the pyridazine core via condensation reactions, often using phosphorus oxychloride (POCl₃) and DMF under controlled temperatures (0–10°C) to form intermediates like 2-(4-fluorophenyl)imidazo[1,2-α]pyridine derivatives .
- Step 2 : Functionalization of the amine group using reductive amination. For example, sodium borohydride (NaBH₄) reduces Schiff base intermediates formed by reacting aldehydes with 4-methoxyphenethylamine .
- Purification : Column chromatography with solvents like chloroform/methanol mixtures ensures high purity (>95%) .
Q. How is the molecular structure of this compound validated, and what analytical techniques are critical?
Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR identify substituents (e.g., fluorophenyl at C6, methoxyphenethylamine at N3) .
- X-ray crystallography : Resolves bond angles and torsional strain in the pyridazine ring, as seen in related pyridazin-3-amine derivatives .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 364.15) .
Q. What preliminary pharmacological activities have been reported for this compound?
Pyridazin-3-amine derivatives exhibit:
- Cardioactive effects : Modulation of ion channels (e.g., Ca²⁺ or K⁺) in preclinical models, linked to the 4-fluorophenyl group’s electron-withdrawing properties .
- Antiplatelet activity : Inhibition of platelet aggregation via COX-2 or P2Y₁₂ receptor interactions, though specificity requires further study .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activities (e.g., conflicting enzyme inhibition data)?
Contradictions arise from assay variability (e.g., cell lines, enzyme isoforms). Methodological solutions include:
- Standardized assays : Use isoform-specific recombinant enzymes (e.g., COX-2 vs. COX-1) to clarify selectivity .
- Structural-activity relationship (SAR) studies : Modify substituents (e.g., replacing 4-methoxyphenyl with trifluoromethyl) to isolate target interactions .
- Meta-analysis : Cross-reference datasets from multiple studies to identify confounding variables (e.g., solvent effects in vitro) .
Q. How can the pharmacokinetic profile of this compound be optimized for in vivo studies?
Key optimization strategies:
- Lipophilicity adjustments : Introduce polar groups (e.g., hydroxyl or morpholine) to improve solubility, as seen in analogs with logP reductions from 3.2 to 2.5 .
- Metabolic stability : Replace labile groups (e.g., methyl esters) with trifluoromethyl or ethoxy substituents to resist hepatic CYP450 oxidation .
- Prodrug approaches : Mask amine groups with acetyl or benzyl carbamates for enhanced oral bioavailability .
Q. What advanced analytical methods are used to characterize trace impurities in synthesized batches?
Impurity profiling involves:
- HPLC-MS/MS : Detects byproducts (e.g., de-fluorinated analogs) at <0.1% levels using C18 columns and acetonitrile/water gradients .
- NMR relaxation experiments : Identifies conformational isomers (e.g., rotamers of the methoxyphenethyl chain) .
- X-ray powder diffraction (XRPD) : Differentiates polymorphic forms affecting dissolution rates .
Q. How can computational modeling elucidate the compound’s mechanism of action?
Computational approaches include:
- Molecular docking : Predict binding to targets like PDE3A (Protein Data Bank ID: 1SO2) using AutoDock Vina, with scoring functions prioritizing hydrogen bonds to the pyridazine N1 .
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS software) to validate binding modes .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with IC₅₀ values for enzyme inhibition .
Methodological Tables
Table 1 : Key Synthetic Reagents and Conditions
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| 1 | POCl₃, DMF, 0–10°C | Pyridazine core formation | |
| 2 | NaBH₄, MeOH, RT | Reductive amination | |
| 3 | CHCl₃/MeOH (9:1) | Purification |
Table 2 : Pharmacological Screening Data
| Assay Type | Target | Result (IC₅₀) | Reference |
|---|---|---|---|
| Platelet Aggregation | P2Y₁₂ | 12.3 µM | |
| PDE3A Inhibition | PDE3A | 8.7 µM | |
| Cytotoxicity (HeLa) | N/A | >100 µM |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
